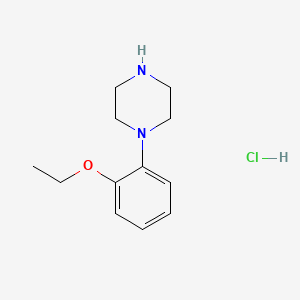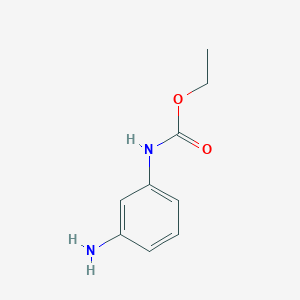
Ethyl (3-aminophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-aminophenyl)carbamate, also known as 3-aminophenyl ethylcarbamate, is an organic compound that is used in many scientific and industrial applications. It is a white, crystalline solid that is soluble in water and has a melting point of 85 °C. Its chemical formula is C7H11NO2 and it has a molecular weight of 151.18 g/mol.
Aplicaciones Científicas De Investigación
Antimitotic Agents
Ethyl (3-aminophenyl)carbamate and its derivatives have been studied for their antimitotic properties. Research by Temple and Rener (1992) found that certain isomers of ethyl carbamates are active in biological systems, with differences in potency between isomers. This study suggests potential applications in cancer treatment, as these compounds interact with cellular tubulin and affect cell division (Temple & Rener, 1992).
Anticancer Agents
Ethyl carbamates have been reported for their cytotoxic activity against experimental neoplasms in mice, as detailed in a study by Temple, Rener, and Comber (1989). This research emphasizes the significance of the carbamate group in these compounds for their anticancer activity (Temple, Rener, & Comber, 1989).
Herbicide Metabolism
Ethyl carbamates are also relevant in the field of agriculture, particularly in the study of herbicide metabolism. Sonawane and Knowles (1971) explored the metabolic fate of ethyl carbamates in rats, shedding light on how these compounds are processed in biological systems, which is crucial for understanding their environmental impact and safety as herbicides (Sonawane & Knowles, 1971).
Food Safety and Environmental Toxicology
Ethyl carbamate has raised concerns as a food and environmental toxicant. Gowd et al. (2018) reviewed its formation in fermented food products and alcoholic beverages, its potential health risks, and strategies to mitigate its presence in food products. This research is critical for food safety and public health (Gowd, Su, Karlovsky, & Chen, 2018).
Immunotoxicity Studies
In the field of toxicology, Cha et al. (2000) investigated the immunotoxicity of ethyl carbamate in mice, particularly focusing on the roles of esterase and cytochrome P450 in its metabolism. This study provides insight into the compound's effects on the immune system and its metabolic pathways (Cha et al., 2000).
Mecanismo De Acción
Target of Action
Ethyl (3-aminophenyl)carbamate is a carbamate ester, a class of organic compounds that find wide application in the chemical industry
Mode of Action
For instance, some carbamates inhibit the action of acetylcholinesterase, an enzyme crucial for nerve signal transmission .
Biochemical Pathways
Carbamates, including this compound, are formed from the reaction of amines with organic carbonates such as dimethyl carbonate . Urethanase, an enzyme found in yeast, filamentous fungi, and bacteria, can reduce ethyl carbamate, a group 2A carcinogen found in foods and liquor . The metabolic pathway of this compound may be partly shared with that of putrescine biosynthesis .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in urine .
Result of Action
For instance, carbamates that inhibit acetylcholinesterase can lead to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formation of ethyl carbamate can occur in fermented foods and beverages, with its levels influenced by factors such as temperature, duration of fermentation, and the presence of precursors .
Safety and Hazards
Ethyl (3-aminophenyl)carbamate is classified under GHS07 for safety. The hazard statements include H319, which indicates that it causes serious eye irritation . Precautionary statements include P305 + P351 + P338, which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so . It is also classified under Hazard Classifications Eye Irrit. 2 and Storage Class Code 11 - Combustible Solids .
Direcciones Futuras
While specific future directions for Ethyl (3-aminophenyl)carbamate were not found, it’s worth noting that carbamates are commonly utilized to improve agricultural production and protect humans and animals from disease . Therefore, future research may focus on optimizing its use in these areas while minimizing potential health risks.
Propiedades
IUPAC Name |
ethyl N-(3-aminophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBBETISFVCGIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513537 |
Source


|
| Record name | Ethyl (3-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68621-73-8 |
Source


|
| Record name | Ethyl (3-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
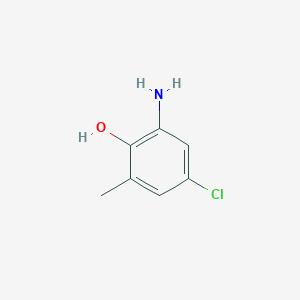


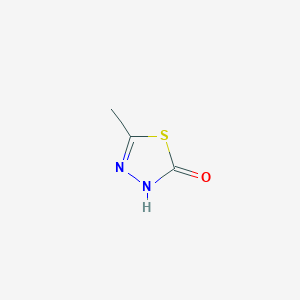




![4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1338057.png)


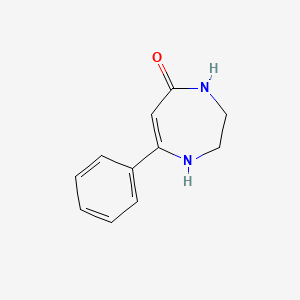
![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B1338069.png)
